molecular formula C13H10ClNOS B15065670 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one CAS No. 111658-34-5

2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one

Cat. No.: B15065670
CAS No.: 111658-34-5
M. Wt: 263.74 g/mol
InChI Key: NCYJNACHKLSLJP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one is a synthetic organic compound designed for research and development applications. This chemical features a naphtho[1,2-b][1,4]thiazin-3(4H)-one core structure, a scaffold known to possess significant biological potential, functionalized with a chloromethyl group that enhances its reactivity and makes it a valuable intermediate for further chemical synthesis . Researchers value this compound for its potential in medicinal chemistry. Structural analogs, particularly naphtho[2,3-b][1,4]thiazine-5,10-diones, have been synthesized and evaluated as potential antibacterial and antifungal agents, demonstrating the relevance of this heterocyclic system in developing new anti-infectives . Furthermore, the related 1,4-benzothiazine core is a recognized pharmacophore in drug discovery. Benzothiazine derivatives have been identified as inhibitors for various biological targets, including focal adhesion kinase (FAK), an enzyme of interest in oncology, and the NS5 RdRp of the Dengue virus, highlighting the scaffold's versatility in therapeutic development . The chloromethyl substituent on this molecule provides a reactive handle for chemists to create more complex derivatives, such as by forming hybrid molecules with other bioactive heterocycles like thiadiazole, a strategy often used to enhance biological activity or develop multi-targeting agents . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

111658-34-5

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

2-(chloromethyl)-4H-benzo[h][1,4]benzothiazin-3-one

InChI

InChI=1S/C13H10ClNOS/c14-7-11-13(16)15-10-6-5-8-3-1-2-4-9(8)12(10)17-11/h1-6,11H,7H2,(H,15,16)

InChI Key

NCYJNACHKLSLJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(C(=O)N3)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one typically involves the reaction of 2-halo-N-(2-halophenyl)-acetamides with AcSH (acetyl sulfide) via an SN2/deacetylation/coupling process

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Reference
2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one Naphtho[1,2-b][1,4]thiazinone Chloromethyl at C2 C₁₃H₁₀ClNOS Electrophilic reactivity, potential AChE inhibition*
6-Bromo-2-methyl-2H-1,4-benzothiazin-3(4H)-one Benzothiazinone Bromo at C6, methyl at C2 C₉H₈BrNOS Higher molecular weight (258.133 g/mol)
1-(6-Nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide Benzothiazinone sulfone Nitro at C6, hydrazine sulfone C₉H₇N₃O₄S₂ Antimicrobial activity (disc diffusion)
2H-Benzo[b][1,4]thiazin-3(4H)-one derivatives Benzothiazinone Variable substituents (e.g., triazole-piperazine) Varies TLR4 inhibition, antibacterial activity

*Inferred from analogous benzothiazinone derivatives in .

Conformational and Crystallographic Differences

  • The thiazine ring in (Z)-2-benzylidene-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one adopts a screw-boat conformation, with a 58.95° dihedral angle between aromatic rings. This distortion may reduce planarity compared to naphtho-fused analogs, affecting binding to biological targets .

Oxidation State and Electronic Effects

  • Sulfones vs. Thiazinones: Sulfone derivatives (e.g., 1,1-dioxides) exhibit higher oxidation states at sulfur, increasing their hydrogen-bonding capacity and solubility compared to non-oxidized thiazinones .
  • Chloromethyl vs. Hydrazine Substituents: The electron-withdrawing chloromethyl group stabilizes the thiazinone ring via inductive effects, whereas hydrazine derivatives introduce basic nitrogen centers, altering pH-dependent reactivity .

Biological Activity

2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one is a heterocyclic compound belonging to the thiazine class. Its structure combines a naphthalene moiety with a thiazinone framework, which contributes to its diverse biological activities. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The unique structural features of this compound include:

  • A chloromethyl group , enhancing reactivity.
  • A naphthalene core , which is known for its ability to interact with various biological targets.

This compound's chemical behavior allows for multiple reactions, making it a versatile candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism may involve the inhibition of specific enzymes or receptors, although detailed pathways are yet to be fully elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Further research is needed to clarify its specific targets and pathways within cancer cells.

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of several thiazine derivatives, this compound demonstrated notable activity against Mycobacterium tuberculosis and Pseudomonas aeruginosa . The results indicated that modifications in the chloromethyl group could enhance bioactivity across different strains .

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer potential of this compound involved testing against human cancer cell lines (e.g., SH-SY5Y cells). The findings revealed concentration-dependent cytotoxic effects, suggesting that the compound could serve as a lead structure for developing new anticancer drugs .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntimicrobial, AnticancerEnzyme inhibition
2-Chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinonesAntibacterial, AntimalarialCytotoxicity via apoptosis
Benzothiazine derivativesAntiviralInhibition of viral replication

Q & A

Q. Q: What are the optimized synthetic routes for 2-(chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one, and how do reaction conditions influence yield?

A: The compound can be synthesized via C-S/C-N coupling reactions using α-aminothiophenol and substituted epoxides. Phosphate catalysts like monoammonium phosphate (MAP) offer high efficiency under mild conditions (60–80°C, solvent-free), achieving yields >85% for electron-rich epoxides. For nitro-substituted epoxides (electron-withdrawing groups), reaction times increase to 45–60 minutes due to reduced nucleophilicity . Catalyst reusability is demonstrated for up to four cycles without significant loss in activity. Microwave-assisted methods using Cs₂CO₃ in DMF at 130°C for 30 minutes provide an alternative route with 65–90% yields, suitable for thermally sensitive substrates .

Structural Characterization

Q. Q: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

A: Key techniques include:

  • X-ray crystallography : Resolves the screw-boat conformation of the thiazine ring and Z-configuration of substituents, as shown in analogs like (Z)-2-benzylidene derivatives (dihedral angle: 58.95° between aromatic rings) .
  • NMR/IR spectroscopy : Confirm regioselectivity of chloromethyl substitution and hydrogen bonding motifs (e.g., C–H···O interactions in crystal packing) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 280.03) and fragmentation patterns .

Biological Activity Assessment

Q. Q: How can researchers evaluate the antimicrobial potential of this compound?

A: Standard protocols include:

  • Disc diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives like 6-nitro-substituted thiazinones show zones of inhibition ≥12 mm at 100 µg/mL .
  • MIC determination : Use broth microdilution (CLSI guidelines) to quantify potency. Structural analogs exhibit MIC values of 8–32 µg/mL against fungal pathogens .

Advanced Mechanistic Studies

Q. Q: What experimental strategies address contradictions in catalytic efficiency across different synthetic methods?

A: Contradictions arise from catalyst-substrate interactions. For example:

  • MAP vs. microwave conditions : MAP’s Bronsted acidity accelerates epoxide ring-opening, while microwave irradiation enhances Cs₂CO₃-mediated nucleophilic substitution. Kinetic studies (e.g., time-resolved FTIR) can compare activation energies .
  • Electron-deficient substrates : Nitro groups slow MAP-catalyzed reactions but are tolerated in microwave synthesis. DFT calculations may reveal transition-state stabilization differences .

Conformational Analysis and Supramolecular Assembly

Q. Q: How does the compound’s conformation influence its solid-state properties?

A: The thiazine ring adopts a screw-boat conformation, creating a twisted molecular geometry. This distortion facilitates C–H···O hydrogen bonding, forming inversion dimers in the crystal lattice. Such interactions are critical for predicting solubility and crystallinity in drug formulation .

Stability and Storage

Q. Q: What are the optimal storage conditions to ensure compound stability?

A: Store in airtight, light-protected containers at 2–8°C. The compound is stable under inert atmospheres (N₂/Ar) but may hydrolyze in humid environments. Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, aligning with its melting point (176–178°C) .

Advanced Functionalization Strategies

Q. Q: How can the chloromethyl group be leveraged for further derivatization?

A: The chloromethyl moiety enables:

  • Nucleophilic substitution : React with amines/thiols to generate zwitterionic or prodrug derivatives.
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., using Pd catalysts) for π-extended analogs .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole groups, enhancing bioactivity .

Addressing Synthetic Byproducts

Q. Q: How can researchers mitigate byproduct formation during synthesis?

A: Common byproducts arise from:

  • Over-oxidation : Control H₂O₂ stoichiometry during sulfone formation (e.g., ≤2 equiv., 0°C) .
  • Epoxide polymerization : Use low temperatures (<50°C) and dilute conditions for MAP-catalyzed reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound ≥95% purity .

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